
3-Iodo-4-phenyl-1H-pyrazole
Vue d'ensemble
Description
3-Iodo-4-phenyl-1H-pyrazole is a chemical compound with the empirical formula C3H3IN2 and a molecular weight of approximately 193.97 g/mol . It belongs to the pyrazole family, which consists of five-membered heterocyclic aromatic rings containing two nitrogen atoms and three carbon atoms . The compound’s structure comprises a phenyl group (C6H5) attached to a pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with an iodine atom (I) at position 3 and a phenyl group (C6H5) attached to position 4 . The 3D representation of the molecule can be visualized using software tools .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including cyclizations, functional group transformations, and coupling reactions. For instance, it may undergo halogenation, condensations, and cycloadditions to yield diverse derivatives .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
Research by Chennapragada and Palagummi (2018) focused on synthesizing novel derivatives of 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole, including the use of iodine-catalyzed oxidative cyclization. These compounds showed potential as antimicrobial and antioxidant agents, indicating the relevance of such pyrazole derivatives in drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Fluorescence and Photodynamic Properties
A study by Varvuolytė et al. (2020) synthesized conjugated pyrazole-indole hybrids, which showed no cytotoxicity in melanoma cell lines unless irradiated with visible blue light. This suggests potential applications in cancer treatment through photodynamic therapy (Varvuolytė et al., 2020).
Antimicrobial Applications
The synthesis of multi-heterocyclic anti-bacterial drugs incorporating 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles by Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) demonstrated significant antibacterial properties. This underscores the relevance of such compounds in developing new antibacterial agents (Dhevaraj et al., 2019).
Catalytic Applications
Research by Arbačiauskienė et al. (2009) utilized 1-Phenyl-1H-pyrazol-3-ol, related to 3-Iodo-4-phenyl-1H-pyrazole, for various carbon–carbon bond-forming reactions. This indicates the utility of such compounds in catalytic processes, particularly in organic synthesis (Arbačiauskienė et al., 2009).
Oxidative Cyclization and Antimicrobial Evaluation
Prakash et al. (2011) explored the iodine(III)-mediated oxidative synthesis of triazolo[4,3-a]pyridines, demonstrating their potent antimicrobial properties. This indicates the potential of these compounds in antimicrobial applications (Prakash et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These targets play crucial roles in metabolic processes.
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that this compound might affect multiple biochemical pathways, leading to downstream effects that contribute to its overall activity.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects, potentially leading to the inhibition of pathogenic organisms.
Action Environment
The synthesis of pyrazole derivatives often involves reactions catalyzed by iodine . This suggests that the synthesis and stability of this compound might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-iodo-4-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCZFZMBKGJTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694998 | |
| Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238062-17-3 | |
| Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


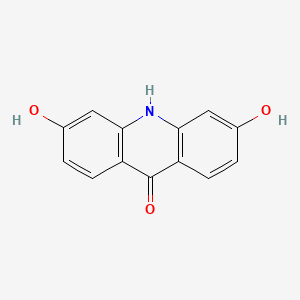
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)

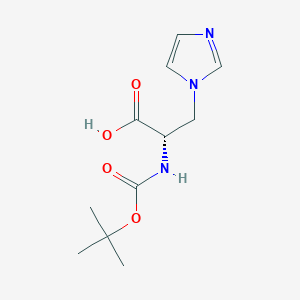
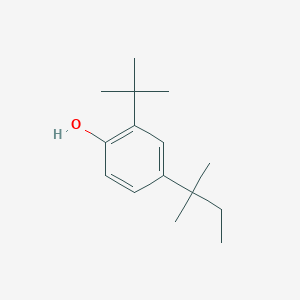

![6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3046313.png)

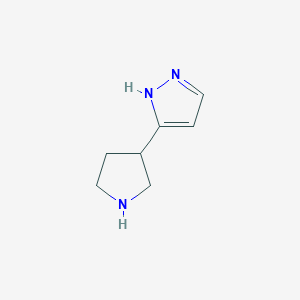

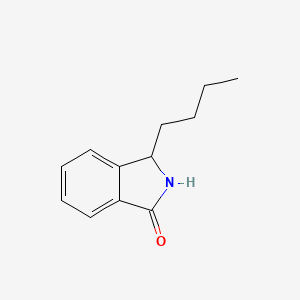
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)


